molecular formula C30H37Br2N B2916761 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide CAS No. 1025707-72-5

1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide

Cat. No. B2916761
CAS RN: 1025707-72-5
M. Wt: 571.441
InChI Key: HRIYHXYQDGFQRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide, also known as BBTPB, is a synthetic organic compound belonging to the class of piperidinium compounds. It is a white, crystalline solid that is soluble in water and organic solvents. BBTPB has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Photophysical Properties and Applications

  • Derivatives of benzyl pyridinium bromide, including those with structural similarities to "1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide", have been synthesized and characterized for their photoluminescent properties and aggregation-induced emission (AIE) characteristics. These compounds show significant photoluminescence (PL) changes upon mechanical stimulation, highlighting their potential in sensing and electronic applications (Siyuan Weng et al., 2018).

Novel Protecting Groups in Synthetic Chemistry

  • A new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced. This group, similar in framework to the query compound, is stable under various conditions and compatible with other protecting groups, offering a versatile tool for the synthesis of complex molecules (D. Crich et al., 2009).

Synthesis of Complex Molecules

  • Research includes the synthesis of novel non-peptide CCR5 antagonists through reactions involving components structurally related to "1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide". These synthesized compounds show potential as therapeutic agents, demonstrating the chemical's utility in drug development (H. Bi, 2014).

Insights into Reaction Mechanisms

  • Studies on the oxidation of 4-tert-butyltoluene catalyzed by cobalt and cerium acetate in the presence of bromide ions offer insights into reaction mechanisms. These findings can inform the optimization of industrial processes involving similar bromide-containing compounds (L. G. van de Water et al., 2007).

Generation and Immobilization of Radicals

  • The electrochemical reduction of benzyl bromides at palladium and palladized cathodes, leading to benzyl radicals' generation and immobilization onto solid interfaces, provides valuable information for developing new catalytic systems and materials science applications (V. Jouikov et al., 2010).

properties

IUPAC Name

1-benzyl-1-[(4-bromophenyl)methyl]-3-[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37BrN.BrH/c1-30(2,3)28-15-11-24(12-16-28)20-27-10-7-19-32(23-27,21-25-8-5-4-6-9-25)22-26-13-17-29(31)18-14-26;/h4-6,8-9,11-18,27H,7,10,19-23H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIYHXYQDGFQRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide

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